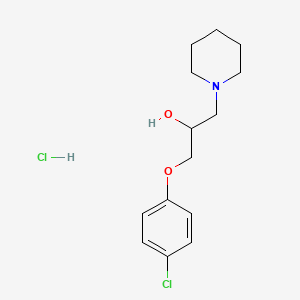

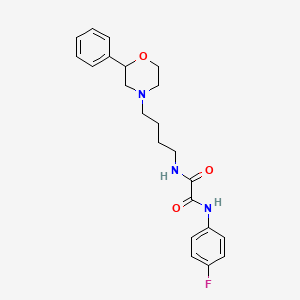

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as NGB2904, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which plays a key role in regulating pain, anxiety, and addiction.

Scientific Research Applications

Solid-State Characterization and Polymorphism

Research into the solid-state characterization of local anaesthetic drugs provides insights into the structural and thermal properties of compounds with similar piperidinyl groups. For instance, the study on falicaine hydrochloride and dyclonine hydrochloride shows the importance of understanding crystal polymorphism in developing pharmaceutical products. These findings could be relevant to the optimization of the compound's formulation and stability (A. C. Schmidt, 2005).

Growth-Promoting Activity

Another area of research focuses on the synthesis and biological activity of compounds containing piperidinyl groups. One study on 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols found that these compounds have significant growth-promoting activity on beetroot seeds and potatoes, suggesting potential agricultural applications (M. Omirzak et al., 2013).

Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the pharmaceutical industry, where the activity of a drug can significantly differ between enantiomers. A study on the enantioseparation of compounds, including one with a piperidin-1-yl group, by capillary electrophoresis demonstrates the technological approaches to achieving this, which could be applicable to the quality control of the compound (Wang Jinyue, 2011).

Catalytic and Synthetic Applications

Research into cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes highlights the role of piperidine derivatives in catalysis, particularly in oxidative cyclization reactions. This suggests potential synthetic and industrial chemistry applications for related compounds, offering pathways to synthesize complex molecules or intermediates (M. Dönges et al., 2014).

Fungicidal Activity

Another study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which shares a functional group with the compound of interest, reports fungicidal activity. This indicates potential agrochemical applications for designing new fungicides or plant protection chemicals (A. Kuzenkov & V. V. Zakharychev, 2009).

properties

IUPAC Name |

1-(4-chlorophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2.ClH/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16;/h4-7,13,17H,1-3,8-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTMARNJPZCGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)